Foundational & Exploratory
Check Availability & Pricing

BENCHE

Spectroscopic Profile of 5'-Chloro-2'-hydroxy-4'-
methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

5'-Chloro-2'-hydroxy-4'-
Compound Name:
methylacetophenone

L Get Quote

Cat. No.: B1361155

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic
compound 5'-Chloro-2'-hydroxy-4'-methylacetophenone, a molecule of interest in synthetic
and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these
analyses. This information is crucial for the unambiguous identification, characterization, and
quality control of this compound in research and development settings.

Compound Identification

Property Value

1-(5-Chloro-2-hydroxy-4-
methylphenyl)ethanone[1]

Chemical Name

2-Acetyl-4-chloro-5-methylphenol, 5-Chloro-2-
Synonyms
hydroxy-4-methylacetophenone[1]

CAS Number

28480-70-8[1]

Molecular Formula

CoHoCIO2[1]

Molecular Weight

184.62 g/mol [1]

Melting Point

70-73 °C[2][3]
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Spectral Data Summary

The following tables summarize the key spectral data obtained for 5'-Chloro-2'-hydroxy-4'-
methylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Spectral Data

Chemical Shift ()
pPpm

Multiplicity Integration Assignment

Data not available in

search results

13C NMR (Carbon NMR) Spectral Data

Chemical Shift (6) ppm Assignment

Data not available in search results

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

Data not available in search

results
Mass Spectrometry (MS)
m/z Relative Intensity Assignment
184 Major [M]* (Molecular lon)[1]
171 Major [M-CHs]*[1]
169 Major [M-CHs-Hz2]* or [M-CI]*

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectral data
presented. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5'-Chloro-2'-hydroxy-4'-methylacetophenone is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing a small
amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an
NMR tube. Both *H and *3C NMR spectra are recorded on a high-resolution NMR spectrometer.
For *H NMR, standard acquisition parameters are used. For 13C NMR, a proton-decoupled
sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped
with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is
placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to
ensure good contact between the sample and the crystal. The spectrum is recorded over the
standard mid-IR range (typically 4000-400 cm~1). A background spectrum of the clean, empty
ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or
methanol) is injected into the GC. The sample is vaporized and separated on a capillary
column. The separated components then enter the mass spectrometer, where they are ionized,
typically by electron impact (El). The resulting ions are separated based on their mass-to-
charge ratio (m/z) by a mass analyzer and detected.

Visualizations
Logical Relationship of Spectral Data Analysis
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Spectroscopic Techniques
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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